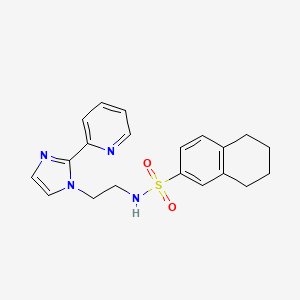

N-(2-(2-(pyridin-2-yl)-1H-imidazol-1-yl)ethyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide

Description

Properties

IUPAC Name |

N-[2-(2-pyridin-2-ylimidazol-1-yl)ethyl]-5,6,7,8-tetrahydronaphthalene-2-sulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22N4O2S/c25-27(26,18-9-8-16-5-1-2-6-17(16)15-18)23-12-14-24-13-11-22-20(24)19-7-3-4-10-21-19/h3-4,7-11,13,15,23H,1-2,5-6,12,14H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KPEGDFLIJAEXDI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=C(C1)C=CC(=C2)S(=O)(=O)NCCN3C=CN=C3C4=CC=CC=N4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22N4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

382.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Chemical Structure and Properties

The compound features a unique structure that combines a pyridine ring, an imidazole moiety, and a tetrahydronaphthalene backbone. Its molecular formula is with a molecular weight of approximately 372.48 g/mol. The sulfonamide group enhances its solubility and biological interactions.

- Enzyme Inhibition : The sulfonamide group is known to inhibit certain enzymes by mimicking the structure of para-aminobenzoic acid (PABA), which is essential for bacterial growth. This mechanism suggests potential antibacterial properties.

- Receptor Modulation : The imidazole and pyridine rings may interact with various receptors in the central nervous system, potentially influencing neurotransmitter systems such as serotonin and dopamine pathways.

- Antitumor Activity : Preliminary studies indicate that compounds with similar structures exhibit cytotoxic effects against cancer cell lines through apoptosis induction and cell cycle arrest.

Therapeutic Applications

- Antimicrobial Agents : Due to its structural components, the compound may serve as a lead for developing new antibiotics targeting bacterial infections.

- Antitumor Drugs : Research has suggested that derivatives of this compound could be effective against specific cancer types, warranting further investigation into its efficacy and safety in clinical settings.

- Neurological Disorders : Its potential to modulate neurotransmitter receptors positions it as a candidate for treating conditions like depression or anxiety.

Case Studies

- Antibacterial Activity : A study evaluated the antibacterial efficacy of related sulfonamide compounds against various bacterial strains, revealing significant inhibition zones in Gram-positive bacteria, suggesting that N-(2-(2-(pyridin-2-yl)-1H-imidazol-1-yl)ethyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide may exhibit similar properties.

- Cytotoxicity Tests : In vitro assays demonstrated that compounds with similar imidazole and naphthalene structures had IC50 values ranging from 10 to 30 µM against human cancer cell lines, indicating promising antitumor activity.

- Neuropharmacological Studies : Animal models tested for behavioral changes after administration of related compounds showed alterations in anxiety-like behaviors, hinting at the potential neuroactive properties of this compound.

Data Table

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the anticancer properties of compounds similar to N-(2-(2-(pyridin-2-yl)-1H-imidazol-1-yl)ethyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide. For instance, derivatives of imidazole have been shown to inhibit cancer cell proliferation by targeting specific signaling pathways involved in tumor growth. The compound's ability to modulate these pathways suggests it may serve as a lead compound for developing new anticancer agents .

Antimicrobial Properties

Compounds containing pyridine and imidazole rings have demonstrated significant antimicrobial activity against various pathogens. Research indicates that modifications to the structure can enhance their efficacy against resistant strains of bacteria and fungi. The sulfonamide group may also contribute to this activity by interfering with bacterial folate synthesis .

Neurological Applications

The unique structure of this compound allows for potential applications in treating neurological disorders. Studies suggest that similar compounds can influence neurotransmitter systems, potentially offering therapeutic benefits for conditions such as depression and anxiety .

Multicomponent Reactions

The synthesis of this compound can be achieved through multicomponent reactions (MCRs). These reactions are advantageous due to their efficiency and ability to generate complex molecules from simple starting materials. Recent advancements in high-throughput screening techniques have facilitated the optimization of reaction conditions for synthesizing this compound .

Automation in Synthesis

Automated synthesis platforms have been employed to streamline the production of compounds like this compound. By utilizing robotic systems for reaction setup and analysis, researchers can rapidly explore various chemical spaces and identify optimal conditions for synthesis .

Targeting Enzymatic Pathways

Studies suggest that this compound may inhibit specific enzymes involved in cell signaling pathways critical for cancer progression. By binding to these enzymes, it can disrupt their function and lead to reduced cell proliferation .

Modulation of Receptor Activity

The compound's ability to interact with various receptors in the central nervous system may underlie its potential use in treating neurological disorders. Research into similar compounds indicates they may act as agonists or antagonists at neurotransmitter receptors, thereby influencing mood and behavior .

Case Study 1: Anticancer Research

In a study published in Inorganic Chemistry, researchers synthesized derivatives based on the imidazole scaffold and tested their anticancer activity against several cancer cell lines. The results indicated that modifications similar to those found in this compound significantly enhanced cytotoxicity compared to standard treatments .

Case Study 2: Antimicrobial Efficacy

A recent investigation into the antimicrobial properties of pyridine-containing compounds revealed that derivatives with sulfonamide groups exhibited potent activity against resistant bacterial strains. This study supports the hypothesis that this compound could be developed into a novel antibiotic .

Comparison with Similar Compounds

Structural Analogues with Heterocyclic Cores

a) Triazole-Based Derivatives ()

Compounds 6a–6c (e.g., 2-(4-((naphthalen-1-yloxy)methyl)-1H-1,2,3-triazol-1-yl)-N-phenylacetamide) share a triazole core instead of imidazole. Key differences include:

- Electronic Properties : Triazoles (three nitrogen atoms) exhibit distinct electronic profiles compared to imidazoles (two nitrogens), affecting hydrogen-bonding capacity and acidity.

- Functional Groups : The acetamide (C=O, ~1680 cm⁻¹ in IR) in 6b–6c differs from the sulfonamide (S=O, ~1300–1150 cm⁻¹) in the target compound .

- Synthesis : 6a–6c are synthesized via copper-catalyzed 1,3-dipolar cycloaddition, whereas the target compound likely requires imidazole alkylation or sulfonylation steps.

b) Thiazolo-Pyridine Sulfonamides ()

Compounds like 863594-60-9 (2-fluoro-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide) feature a thiazolo-pyridine core. Key contrasts:

- Heterocycle Rigidity : Thiazolo-pyridine’s fused ring system may enhance metabolic stability compared to the flexible ethyl-linked imidazole-pyridine in the target compound.

c) Naphthalene Sulfonamide Derivatives ()

Compound 2g (N-(2-(naphthalen-2-yl)-2-((2,2,6,6-tetramethylpiperidin-1-yl)oxy)ethyl)-N-(phenylsulfonyl)benzenesulfonamide) shares a naphthalene sulfonamide motif but includes a tetramethylpiperidinyloxy group. Differences include:

- Synthesis : 2g was synthesized via a radical pathway with flash chromatography purification, contrasting with possible SN2 or coupling reactions for the target compound .

Physicochemical and Spectral Comparisons

Table 1: Key Properties of Analogous Compounds

Pharmacological Implications

- Target Selectivity : The imidazole-pyridine group may target histamine or cytochrome P450 enzymes, whereas triazoles in 6a–6c are common in antifungal agents (e.g., fluconazole analogs) .

- Solubility : The tetralin group in the target compound likely improves aqueous solubility compared to 2g ’s fully aromatic naphthalene .

- Metabolic Stability : Thiazolo-pyridine derivatives (863594-60-9 ) may resist oxidation better than the target’s imidazole core due to fused-ring rigidity .

Q & A

What are the optimal synthetic routes for this compound, considering regioselectivity and yield?

The synthesis involves modular strategies:

- Imidazole formation : Use 1,3-dipolar cycloaddition (e.g., azide-alkyne coupling) to construct the pyridinyl-imidazole core, as demonstrated for analogous triazole systems . Copper catalysts (e.g., Cu(OAc)₂) in t-BuOH/H₂O mixtures enhance regioselectivity.

- Sulfonamide coupling : React tetrahydronaphthalene-2-sulfonyl chloride with the ethyl-linked imidazole intermediate under basic conditions (e.g., Et₃N in dry DCM) .

- Tetrahydronaphthalene modification : Protect hydroxyl groups via THP ethers (using pyridinium p-toluenesulfonate in THF) to prevent side reactions during coupling steps .

How can spectroscopic techniques confirm the structure and purity of this compound?

- IR spectroscopy : Identify key functional groups (e.g., sulfonamide S=O stretching at ~1300–1350 cm⁻¹, imidazole C=N at ~1600 cm⁻¹) .

- NMR : Use ¹H/¹³C NMR to resolve aromatic protons (δ 7.0–8.5 ppm for pyridine/imidazole) and aliphatic chains (δ 2.5–4.0 ppm for ethyl and tetrahydronaphthalene groups). Assign stereochemistry via coupling constants .

- HRMS : Confirm molecular weight (e.g., [M+H]⁺ with <5 ppm error) to validate synthesis .

What strategies resolve contradictory spectral data during characterization?

- 2D NMR (COSY, HSQC) : Resolve overlapping signals in complex regions (e.g., tetrahydronaphthalene protons) .

- Isotopic labeling : Track unexpected peaks (e.g., deuterated solvents or synthetic intermediates) to identify impurities .

- Comparative analysis : Cross-reference with structurally similar compounds (e.g., thiazole analogs in ) to validate assignments .

What computational methods predict the reactivity or electronic properties of this compound?

- DFT calculations : Optimize geometry at the B3LYP/6-311G(d,p) level to study charge distribution (e.g., sulfonamide electron-withdrawing effects) .

- Molecular docking : Simulate interactions with biological targets (e.g., enzymes with imidazole-binding sites) to guide SAR studies .

How does the imidazole-pyridine motif influence potential biological interactions?

- Metal coordination : The imidazole nitrogen can chelate metal ions (e.g., Zn²⁺ in metalloenzymes), while pyridine enhances π-π stacking with aromatic residues .

- pH sensitivity : Protonation of imidazole (pKa ~6.5–7.0) may affect solubility and membrane permeability under physiological conditions .

What challenges arise in achieving regiochemical control during imidazole ring formation?

- Competing pathways : Avoid 1,2,4-triazole byproducts by optimizing reaction time and Cu catalyst loading .

- Steric effects : Bulky substituents on the alkyne/azide precursors can direct regioselectivity toward the 1,4-disubstituted imidazole .

How can X-ray crystallography resolve structural ambiguities?

- Single-crystal analysis : Confirm bond lengths/angles (e.g., imidazole C–N distances ~1.31–1.38 Å) and hydrogen-bonding networks (e.g., sulfonamide NH···O interactions) .

- Powder XRD : Assess crystallinity and polymorphism for formulation studies .

What purification techniques isolate this compound from polar byproducts?

- Column chromatography : Use silica gel with gradient elution (e.g., hexane/EtOAc → DCM/MeOH) .

- Recrystallization : Ethanol or acetonitrile effectively remove unreacted sulfonyl chlorides .

How do steric/electronic factors of the tetrahydronaphthalene moiety affect properties?

- Solubility : The nonplanar tetrahydronaphthalene reduces crystallinity, enhancing solubility in DMSO or DMF .

- Reactivity : Electron-rich sulfonamide activates the naphthalene ring for electrophilic substitutions (e.g., nitration at C-5) .

What methodologies assess stability under varying pH and temperature?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.